2,4-Dihydroxy-3,3-dimethylbutanoic acid

Descripción general

Descripción

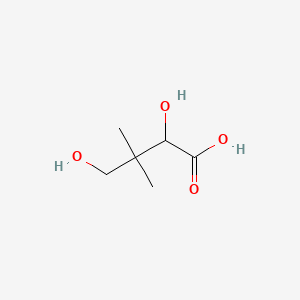

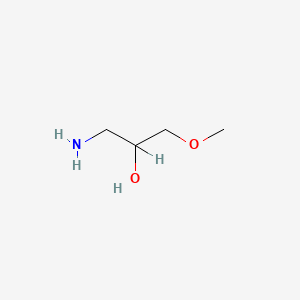

2,4-Dihydroxy-3,3-dimethylbutanoic acid, also known as Pantoic acid, is a dihydroxy monocarboxylic acid . This compound belongs to the class of organic compounds known as hydroxy fatty acids .

Synthesis Analysis

The synthesis of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can be achieved through the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid . Another method involves the dissolution of hydroxypivalaldehyde in citrate buffer and the addition of oxynitrilase solution .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can be represented by the molecular formula C6H12O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

2,4-Dihydroxy-3,3-dimethylbutanoic acid has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 77.8 Ų .

Aplicaciones Científicas De Investigación

Synthesis of D-Pantolactone and D-Pantothenic Acid

“2,4-Dihydroxy-3,3-dimethylbutanoic acid” is an important intermediate in the synthesis of D-Pantolactone and D-Pantothenic acid . It can be obtained from the racemic compound by elaborate racemate resolution methods in the form of pantoic acid salts with chiral auxiliary bases and subsequent resolution of the pairs of salts with subsequent cyclisation of the pantoic acid .

Production of D-2,4-dihydroxy-3,3-dimethylbutyronitrile

D- (-)-pantolactone can be prepared in high yields by hydrolysis of the nitrile with concentrated acids .

Use in Pharma Release Testing

“2,4-Dihydroxy-3,3-dimethylbutanoic acid” is suitable for use in several analytical applications including but not limited to pharma release testing . It can be used for qualitative and quantitative analyses in pharmaceutical method development .

Food and Beverage Quality Control Testing

This compound can also be used in food and beverage quality control testing . It can be used for calibration requirements in these industries .

Synthesis of 4-Bromo-1-butene

“2,4-Dihydroxy-3,3-dimethylbutanoic acid” can be used as a reagent in the synthesis of 4-Bromo-1-butene .

Production of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal

This compound can be used in the synthesis of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal . It can promote an increase in the amount of the by-products formed in these syntheses .

Mecanismo De Acción

Target of Action

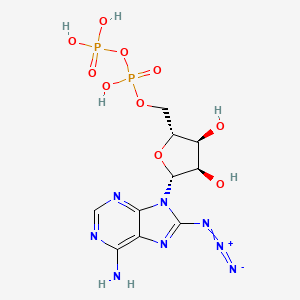

The primary target of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is Pantothenate synthetase . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

It is known to interact with its target, pantothenate synthetase, potentially influencing the synthesis of pantothenate .

Biochemical Pathways

2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway . This pathway is responsible for the de novo synthesis of R-pantothenate (vitamin B5) from valine in plants and microorganisms .

Result of Action

Given its role in the phosphopantothenate biosynthesis pathway, it may influence the levels of pantothenate and coenzyme A in the cell, thereby affecting various metabolic processes .

Propiedades

IUPAC Name |

2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861968 | |

| Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-3,3-dimethylbutanoic acid | |

CAS RN |

470-29-1 | |

| Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?

A1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.

Q2: What is the connection between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and esophageal cancer research?

A2: While there is no direct research linking 2,4-Dihydroxy-3,3-dimethylbutanoic acid to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)

![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)